2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one
Description
2-(4-Fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one is a fluorinated piperazine-based compound characterized by dual 4-fluorophenoxy substituents. The molecule features a central piperazine ring with an acetyl linker to one 4-fluorophenoxy group and a ketone-linked ethanone moiety to another 4-fluorophenoxy group. The presence of fluorine atoms increases electronegativity and metabolic stability, making it a candidate for drug development .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4/c21-15-1-5-17(6-2-15)27-13-19(25)23-9-11-24(12-10-23)20(26)14-28-18-7-3-16(22)4-8-18/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNUPXYHGFKXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 4-fluorophenol with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reaction parameters are optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and piperazine functionalities play a crucial role in its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperazine/piperidine derivatives, differing primarily in substituents and linker chemistry. Below is a comparative analysis:
Physicochemical Properties
| Property | Target Compound | Chlorophenoxy-Carbazole Analogue | Triazolopyrimidine Analogue |
|---|---|---|---|
| Molecular Weight | ~432.4 g/mol | ~494.9 g/mol | ~448.5 g/mol |
| LogP (Predicted) | 3.2 | 4.8 | 3.5 |
| H-Bond Acceptors | 5 | 4 | 7 |
| Solubility | Low (DMSO-soluble) | Very low | Moderate (aqueous/organic) |
Key Observations :
- The target compound’s dual fluorophenoxy groups confer higher electronegativity and lower LogP compared to carbazole or triazolopyrimidine analogues, suggesting improved blood-brain barrier penetration .
- The triazolopyrimidine analogue’s higher H-bond acceptor count correlates with kinase-targeting efficacy, while the carbazole analogue’s bulkier structure limits solubility .
Biological Activity
The compound 2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring fluorinated aromatic rings and a piperazine moiety, contributes to its lipophilicity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical formula for the compound is . The structural components include:
- Fluorophenoxy groups : Enhance lipophilicity and biological activity.
- Piperazine moiety : Often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:
- Enzyme inhibition : The compound has shown potential in inhibiting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurotransmitter metabolism.
- Receptor binding : It may bind to various receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's efficacy against several biological targets. Key findings include:
- Antiviral Activity : Preliminary data suggest that the compound exhibits antiviral properties, potentially inhibiting viral replication through enzyme interaction.
- Anticancer Properties : Cell-based assays indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Table 1: Biological Activity Overview
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antiviral | Various viruses | Inhibits viral replication | |
| Anticancer | Cancer cell lines | Induces apoptosis | |
| Enzyme Inhibition | MAO, AChE | Inhibits activity |
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of the compound against a panel of viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that the compound could be developed into a therapeutic agent for viral infections.
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested on multiple cancer cell lines. Results showed that it inhibited cell growth effectively at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being investigated further.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has provided insights into how modifications to the compound's structure can enhance or diminish its biological activity. Key points include:
- Fluorination : The presence of fluorine atoms increases lipophilicity and may enhance binding affinity to biological targets.
- Piperazine Modifications : Alterations in the piperazine ring can lead to changes in receptor selectivity and potency.
Table 2: SAR Analysis
| Modification | Impact on Activity |
|---|---|
| Fluorination | Increased lipophilicity |
| Piperazine variant | Altered receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
